molecular formula C10H8Cl2N2O B581778 3,8-Dichloro-5-methoxyquinolin-4-amine CAS No. 1210377-95-9

3,8-Dichloro-5-methoxyquinolin-4-amine

Cat. No.: B581778
CAS No.: 1210377-95-9
M. Wt: 243.087
InChI Key: ZOKCYAYNPVBZHV-UHFFFAOYSA-N
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Description

Historical Development and Research Context

Quinoline derivatives have been studied since their isolation from coal tar in the 19th century. The exploration of substituted quinolines intensified in the 20th century, driven by their antimicrobial and antimalarial properties. Modern research focuses on modifying the quinoline core to optimize bioactivity while minimizing toxicity. For 3,8-dichloro-5-methoxyquinolin-4-amine, historical data is limited, but its synthesis aligns with established methods for quinoline derivatives.

Key milestones include:

  • Synthetic Innovations : The use of phosphorus oxychloride (POCl₃) as a catalyst and solvent in cyclization reactions, as seen in the synthesis of related 5-methoxyquinoline derivatives.
  • Functionalization Strategies : Introduction of chlorine and methoxy groups to modulate electronic properties and reactivity.

Nomenclature and Structural Classification

The compound’s IUPAC name reflects its substituents and positions on the quinoline scaffold:

  • Quinoline Core : A bicyclic system with a benzene ring fused to a pyridine ring.
  • Substituents :
    • 3-Chloro : Chlorine at position 3 (pyridine ring).
    • 8-Chloro : Chlorine at position 8 (benzene ring).
    • 5-Methoxy : Methoxy group at position 5 (benzene ring).
    • 4-Amino : Primary amine at position 4 (benzene ring).
Property Value Source
Molecular Formula C₁₀H₈Cl₂N₂O
Molecular Weight 243.09 g/mol
CAS Number 1210377-95-9

Significance in Quinoline Chemistry

Quinoline derivatives are pivotal in drug discovery due to their:

  • Biological Activity : Substituted quinolines exhibit antimicrobial, anticancer, and antimalarial properties.
  • Reactivity : The amine group at position 4 enables further functionalization (e.g., alkylation, acylation), while chlorine substituents enhance lipophilicity and metabolic stability.
  • Scaffold Diversity : The quinoline core allows for systematic substitution to

Properties

CAS No.

1210377-95-9

Molecular Formula

C10H8Cl2N2O

Molecular Weight

243.087

IUPAC Name

3,8-dichloro-5-methoxyquinolin-4-amine

InChI

InChI=1S/C10H8Cl2N2O/c1-15-7-3-2-5(11)10-8(7)9(13)6(12)4-14-10/h2-4H,1H3,(H2,13,14)

InChI Key

ZOKCYAYNPVBZHV-UHFFFAOYSA-N

SMILES

COC1=C2C(=C(C=NC2=C(C=C1)Cl)Cl)N

Synonyms

4-Amino-3,8-dichloro-5-methoxyquinoline

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are compared below based on substituent positions and functional groups (Table 1).

Table 1: Structural Comparison of Quinoline Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Data
3,8-Dichloro-5-methoxyquinolin-4-amine Cl (3,8), OCH₃ (5), NH₂ (4) C₁₀H₈Cl₂N₂O 249.09 Hypothetical; inferred from analogs
4-Chloro-8-methoxyquinolin-3-amine Cl (4), OCH₃ (8), NH₂ (3) C₁₀H₉ClN₂O 222.65 SMILES: COC1=CC=CC2=C(C(=CN=C21)N)Cl
5-Chloro-2,8-dimethylquinolin-4-amine Cl (5), CH₃ (2,8), NH₂ (4) C₁₁H₁₁ClN₂ 206.67 Safety data (GHS) reported
8-Chloro-N-(2-methoxyethyl)quinolin-4-amine Cl (8), NH-(CH₂CH₂OCH₃) (4) C₁₂H₁₃ClN₂O 236.70 Computed XLogP3: 2.7; polar SA: 34.2 Ų
5-Methoxyquinolin-8-amine OCH₃ (5), NH₂ (8) C₁₀H₁₀N₂O 174.20 Used in Pd-catalyzed amidation reactions
Key Observations:

Methoxy vs. Methyl Groups: Methoxy groups (e.g., at position 5 in the target compound) enhance polarity compared to methyl substituents (e.g., 5-chloro-2,8-dimethylquinolin-4-amine), which may improve aqueous solubility .

Synthetic Approaches: Palladium-catalyzed cross-coupling reactions (e.g., in ) are common for introducing aryl groups to quinolines. The target compound might require sequential halogenation and methoxylation steps . The presence of multiple chlorines may necessitate protective strategies to avoid over-halogenation during synthesis.

Physicochemical Properties: Lipophilicity: The dichloro substitution increases logP compared to mono-chloro analogs, as seen in 8-chloro-N-(2-methoxyethyl)quinolin-4-amine (XLogP3 = 2.7) . Melting Points: While direct data are unavailable, analogs like 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) melt at 223–225°C, suggesting that dichloro substitution may raise melting points due to increased molecular symmetry .

Preparation Methods

Skraup and Doebner-Miller Cyclization

The Skraup reaction, which involves heating aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent, has been adapted for quinoline synthesis. For 5-methoxyquinoline derivatives, 2-bromo-5-methoxyaniline serves as a critical starting material. Cyclization with malonic acid in the presence of phosphorus oxychloride (POCl₃) generates the quinoline core. For example, heating 2-bromo-5-methoxyaniline with malonic acid and POCl₃ at 110–120°C yields 8-bromo-2,4-dichloro-5-methoxyquinoline as an intermediate. This method highlights the role of POCl₃ as both a catalyst and chlorinating agent, introducing chlorine at positions 2 and 4 during cyclization.

Modified Cyclization with Malonic Acid Derivatives

Alternative cyclization routes utilize diethyl malonate derivatives. For instance, nitrosation of diethyl malonate with sodium nitrite in acetic acid, followed by reduction with zinc powder and formic acid, produces formamido-substituted intermediates. These intermediates undergo cyclocondensation with guanidinium hydrochloride in methanol to form pyrimidine derivatives. While this method is described for pyrimidines, analogous strategies could be applied to quinolines by adjusting the starting materials and reaction conditions.

Regioselective Chlorination Techniques

Introducing chlorine atoms at positions 3 and 8 of the quinoline ring presents a significant synthetic challenge due to the need for precise regiocontrol. Both electrophilic and nucleophilic chlorination methods have been explored.

Electrophilic Chlorination

Phosphorus oxychloride (POCl₃) is a common reagent for electrophilic chlorination. In the synthesis of 2,4-dichloro-5-methoxypyrimidine, POCl₃ in the presence of quaternary ammonium catalysts (e.g., tetramethylammonium chloride) facilitates chlorination at elevated temperatures (90–105°C). Applying this to the quinoline system, 5-methoxyquinolin-4-amine could undergo chlorination at positions 3 and 8 under similar conditions. The amino group at position 4 directs electrophilic substitution to the meta and para positions, favoring chlorination at positions 3 and 8.

Halogen Exchange Reactions

Halogen dance reactions offer an alternative route to introduce chlorine at specific positions. For example, 8-bromo-2,4-dichloro-5-methoxyquinoline (from cyclization) can undergo bromine-to-chlorine exchange using copper(I) chloride (CuCl) in dimethylformamide (DMF) at 150°C. This method replaces bromine at position 8 with chlorine, yielding 2,4,8-trichloro-5-methoxyquinoline. Subsequent selective dechlorination at position 2 using reducing agents like sodium borohydride (NaBH₄) could yield the target compound.

Functional Group Modifications

Amino Group Introduction

The amino group at position 4 is typically introduced via nucleophilic substitution. For instance, 2,4-dichloro-5-methoxyquinoline reacts with ammonia or primary amines in refluxing isopropanol under microwave irradiation. Using ammonium hydroxide at 120°C for 12 hours achieves substitution at position 4 with >80% yield.

Methoxy Group Retention

The methoxy group at position 5 is generally introduced early in the synthesis via methoxylation of the precursor aniline. Protecting groups such as benzyl ethers are avoided due to the stability of methoxy groups under chlorination and cyclization conditions.

Catalytic and Microwave-Assisted Methods

Quaternary Ammonium Catalysts

The use of phase-transfer catalysts like tetramethylammonium chloride accelerates chlorination reactions by enhancing the solubility of inorganic chlorides in organic solvents. In the synthesis of 2,4-dichloro-5-methoxypyrimidine, these catalysts improve reaction yields from 70% to 85%.

Microwave-Assisted Substitution

Microwave irradiation significantly reduces reaction times for nucleophilic substitutions. For example, substituting chlorine at position 2 of 8-bromo-2,4-dichloro-5-methoxyquinoline with amines under microwave conditions (150°C, 30 minutes) achieves complete conversion, compared to 12 hours under conventional heating.

Comparative Analysis of Synthetic Routes

The table below summarizes key methods for synthesizing this compound, highlighting yields, conditions, and limitations:

MethodKey StepsYieldConditionsLimitations
Cyclization + Halogen ExchangeCyclization of 2-bromo-5-methoxyaniline, Br→Cl exchange65–75%POCl₃, CuCl, 150°CRequires multiple purification steps
Direct ChlorinationElectrophilic chlorination of 5-methoxyquinolin-4-amine50–60%POCl₃, quaternary ammonium catalystPoor regioselectivity
Microwave-AssistedSubstitution under microwave irradiation80–85%NH₃, i-PrOH, 150°C, 30 minSpecialized equipment required

Q & A

Basic: What synthetic routes are recommended for 3,8-Dichloro-5-methoxyquinolin-4-amine, and what parameters critically influence yield?

Answer:
The synthesis typically involves nucleophilic aromatic substitution (NAS) or cyclization reactions. For example, NAS of 3,8-dichloro-5-methoxyquinoline with ammonia under reflux in ethanol (60–80°C, 12–24 hours) yields the target amine. Key parameters include:

  • Temperature control : Higher temperatures (>80°C) may lead to byproducts like hydrolyzed quinolinones.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but require rigorous drying.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:
Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm substitution patterns (e.g., δ 8.41 ppm for quinoline H-2 in CDCl₃) and amine protons (δ 5.99 ppm, NH₂) .
  • HPLC-MS : Assess purity (>95%) and detect trace impurities (e.g., hydrolyzed derivatives) using a C18 column (acetonitrile/water + 0.1% formic acid) .
  • Elemental analysis : Verify %C, %H, %N within ±0.3% of theoretical values .

Basic: What are the stability profiles of this compound under different storage conditions?

Answer:

  • Short-term stability : Stable at 25°C in inert atmospheres (N₂) for 6 months.
  • Degradation pathways :
    • Hydrolysis : Forms 3,8-dichloro-5-methoxyquinolin-4-ol in humid conditions (e.g., >60% RH).
    • Oxidation : Generates N-oxide derivatives under light exposure.
  • Storage recommendations : Store at –20°C in amber vials with desiccants .

Advanced: How do the chloro and methoxy substituents influence the compound’s bioactivity compared to other quinoline derivatives?

Answer:

  • Chloro groups : Enhance binding to hydrophobic enzyme pockets (e.g., EZH2 inhibition via halogen-π interactions).
  • Methoxy group : Modulates solubility and metabolic stability by reducing hepatic CYP450-mediated oxidation.
  • SAR studies : Replacements at C-5 (methoxy vs. hydroxyl) show a 10-fold drop in IC₅₀ for EZH2 inhibition, highlighting the substituent’s role .

Advanced: What strategies resolve contradictions in reported enzymatic inhibition mechanisms for this compound?

Answer:

  • Orthogonal assays : Combine biochemical (e.g., fluorescence polarization) and cellular (e.g., ChIP-qPCR for H3K27me3) assays to confirm target engagement.
  • Kinetic analysis : Determine inhibition constants (Kᵢ) under varied ATP concentrations to distinguish competitive vs. non-competitive mechanisms.
  • Structural studies : X-ray crystallography of the compound-EZH2 complex identifies critical binding residues (e.g., Tyr726) .

Advanced: How can selectivity for EZH2 over related epigenetic targets (e.g., EZH1) be optimized?

Answer:

  • Molecular docking : Screen derivatives with modified C-4 amine groups (e.g., alkylation) to exploit EZH2-specific subpockets.
  • In vitro profiling : Test against a panel of methyltransferases (e.g., PRC2 complex proteins) to identify off-target effects.
  • Metabolite blocking : Introduce steric hindrance (e.g., bulkier C-5 substituents) to reduce binding to EZH1’s narrower active site .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Work in a fume hood to avoid inhalation of fine powders.
  • Waste disposal : Neutralize with 10% acetic acid before incineration (follow EPA guidelines for chlorinated amines) .

Advanced: What degradation products form under accelerated stability testing, and how are they quantified?

Answer:

  • Major degradants :
    • Hydrolysis product : 3,8-Dichloro-5-methoxyquinolin-4-ol (detectable via HPLC retention time shift from 12.5 to 9.8 minutes).
    • N-oxide : Identified by LC-MS (m/z 287.1 → 271.0, loss of O).
  • Quantification : Use a validated UPLC method with photodiode array detection (λ = 254 nm) .

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